Phenoxybenzamine hydrochloride Phenoxybenzamine hydrochloride Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.
Phenoxybenzamine hydrochloride is an organic molecular entity.
Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.
Phenoxybenzamine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
An alpha-adrenergic antagonist with long duration of action. It has been used to treat hypertension and as a peripheral vasodilator.
See also: Phenoxybenzamine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 63-92-3
VCID: VC20742737
InChI: InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
SMILES: CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Molecular Formula: C18H22ClNO.ClH
C18H23Cl2NO
Molecular Weight: 340.3 g/mol

Phenoxybenzamine hydrochloride

CAS No.: 63-92-3

Cat. No.: VC20742737

Molecular Formula: C18H22ClNO.ClH
C18H23Cl2NO

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Phenoxybenzamine hydrochloride - 63-92-3

CAS No. 63-92-3
Molecular Formula C18H22ClNO.ClH
C18H23Cl2NO
Molecular Weight 340.3 g/mol
IUPAC Name N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
Standard InChI InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
Standard InChI Key VBCPVIWPDJVHAN-UHFFFAOYSA-N
SMILES CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Canonical SMILES CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
Appearance Assay:≥98%A crystalline solid
Melting Point 280 to 284 °F (NTP, 1992)

CHEMICAL PROPERTIES AND STRUCTURE

Phenoxybenzamine hydrochloride is chemically defined as N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride, with a molecular formula of C18H22ClNO·HCl and a molecular weight of 340.29 . The compound exists as a white crystalline powder at standard conditions and possesses several distinctive physicochemical properties that influence its pharmaceutical applications.

PropertyValue
Melting point137.5°C
Storage temperature15-25°C
SolubilitySoluble in organic solvents such as ethanol, DMSO, and DMF
Water solubility<0.01 g/100 mL at 18.5°C
FormPowder
ColorWhite
pKa4.4 (Uncertain)
StabilityStable for 2 years as supplied; solutions in DMSO or distilled water may be stored at -20°C for up to 3 months

The compound has several recognized synonyms including dibenzyline, benzylyt, and dibenylin, reflecting its development and commercialization history across different markets and research contexts .

PHARMACOLOGICAL MECHANISM OF ACTION

Phenoxybenzamine hydrochloride exerts its therapeutic effects through irreversible blockade of alpha-adrenergic receptors. The compound forms covalent bonds with these receptors, resulting in long-lasting inhibition that persists until new receptors are synthesized by the affected tissues . This mechanism explains the drug's extended duration of action compared to competitive alpha-blockers.

The compound demonstrates antagonistic activity against multiple receptor targets, as detailed in the following table:

TargetActionOrganism
Alpha-1A adrenergic receptorAntagonistHumans
Alpha-2A adrenergic receptorAntagonistHumans
Alpha-2C adrenergic receptorAntagonistHumans
Alpha-2B adrenergic receptorAntagonistHumans
Alpha-1B adrenergic receptorAntagonistHumans
Alpha-1D adrenergic receptorAntagonistHumans
D(2) dopamine receptorAntagonistHumans
CalmodulinInhibitorHumans

By blocking alpha receptors in vascular smooth muscle, phenoxybenzamine hydrochloride induces relaxation and subsequent vasodilation. This action increases blood flow to the skin, mucosa, and abdominal viscera while lowering both supine and erect blood pressures . Importantly, the compound has no effect on the parasympathetic nervous system, maintaining selectivity for adrenergic pathways.

CLINICAL APPLICATIONS AND INDICATIONS

Phenoxybenzamine hydrochloride is primarily indicated for the control of hypertension and sweating episodes associated with pheochromocytoma . Its long-acting properties make it particularly suitable for maintaining stable blockade of alpha-adrenergic receptors, thereby preventing dangerous hypertensive crises in affected patients. The compound is often administered preoperatively to stabilize blood pressure before surgical removal of pheochromocytoma tumors.

Research has identified several potential applications beyond its primary indication, particularly in urological conditions. Studies have demonstrated that phenoxybenzamine hydrochloride produces significant effects on urethral function, suggesting utility in treating:

  • Neurogenic vesical dysfunction of various types

  • Urethral syndrome

  • Urgency incontinence

  • Functional outlet obstruction with or without vesicoureteral reflux

  • Drug-related obstructive urinary symptoms

  • Partial prostatic obstruction

  • Ureteral colic

The combination of phenoxybenzamine hydrochloride with bethanechol has shown promise in managing patients with atony of the bladder of neuropathic or myopathic origin, as this combination increases intravesical pressure while decreasing urethral pressure .

ParameterValue/Description
Absorption20-30% of orally administered dose appears to be absorbed in active form
Volume of distributionNot fully characterized
Protein bindingNot fully characterized
MetabolismNot fully characterized
Route of eliminationNot fully characterized
Half-lifeApproximately 24 hours

The relatively long half-life of approximately 24 hours, combined with the irreversible receptor binding mechanism, explains the compound's extended duration of action . This pharmacokinetic profile supports once-daily or twice-daily dosing regimens in clinical practice. The limited oral bioavailability (20-30%) suggests significant first-pass metabolism or incomplete absorption from the gastrointestinal tract, factors that must be considered when determining appropriate dosing strategies.

RESEARCH FINDINGS AND EXPERIMENTAL DATA

Effects on Urethral Function

Experimental studies have provided valuable insights into the effects of phenoxybenzamine hydrochloride on urethral function. Research using canine models has demonstrated that at a dose of 0.5 mg per kilogram body weight, the compound causes:

  • Significant lowering of resting urethral pressure

  • Decrease in arterial pressure

  • No change in intravesical pressure

Classification/CategoryDetails
GHS SymbolsGHS07, GHS08
Signal wordWarning
Hazard statementsH302 (Harmful if swallowed), H351 (Suspected of causing cancer)
Precautionary statementsP201, P301+P312+P330, P308+P313
Risk Statements22-40
Safety Statements22-36/37/39-45
IARC ClassificationGroup 2B (Possibly carcinogenic to humans)
Proposition 65 ListListed as Phenoxybenzamine and Phenoxybenzamine Hydrochloride

These classifications highlight the need for appropriate handling precautions and careful clinical monitoring during therapeutic use .

Adverse Effects and Clinical Considerations

The adverse effect profile of phenoxybenzamine hydrochloride largely reflects its pharmacological mechanism as an alpha-adrenergic blocker. Common adverse effects relate to its vasodilatory properties and include orthostatic hypotension, dizziness, reflex tachycardia, and nasal congestion . These effects generally represent extensions of the compound's alpha-adrenergic blocking activity and vary in severity depending on dosage and individual patient factors.

The potential carcinogenicity, as indicated by the IARC classification and inclusion on the Proposition 65 List , warrants consideration in long-term therapeutic strategies, particularly for younger patients or those requiring extended treatment durations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator